
2,4-Dibutyl-6-(propan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibutyl-6-(propan-2-yl)pyridine is a chemical compound belonging to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The structure of this compound includes a pyridine ring substituted with butyl groups at positions 2 and 4, and an isopropyl group at position 6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibutyl-6-(propan-2-yl)pyridine can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Grignard Reaction: This involves the reaction of a pyridine derivative with a Grignard reagent (an organomagnesium compound) to introduce the butyl and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these methods.
化学反应分析
Types of Reactions
2,4-Dibutyl-6-(propan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
科学研究应用
2,4-Dibutyl-6-(propan-2-yl)pyridine has several applications in scientific research:
作用机制
The mechanism of action of 2,4-Dibutyl-6-(propan-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
相似化合物的比较
Similar Compounds
Pyridine: The parent compound with a simpler structure.
2,4-Dimethyl-6-(propan-2-yl)pyridine: A similar compound with methyl groups instead of butyl groups.
2,4-Dibutyl-6-methylpyridine: A compound with a methyl group at position 6 instead of an isopropyl group.
Uniqueness
2,4-Dibutyl-6-(propan-2-yl)pyridine is unique due to the specific arrangement of butyl and isopropyl groups on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
属性
CAS 编号 |
111599-34-9 |
|---|---|
分子式 |
C16H27N |
分子量 |
233.39 g/mol |
IUPAC 名称 |
2,4-dibutyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C16H27N/c1-5-7-9-14-11-15(10-8-6-2)17-16(12-14)13(3)4/h11-13H,5-10H2,1-4H3 |
InChI 键 |
AXTAJPOWGWSGNU-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=NC(=C1)C(C)C)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


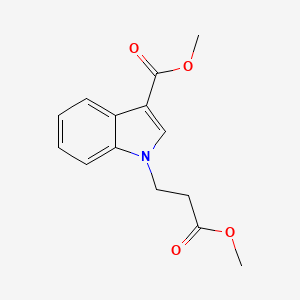
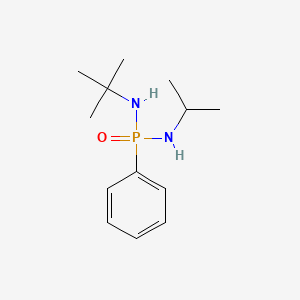
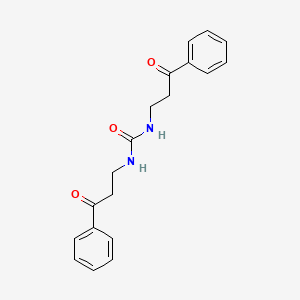
![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)
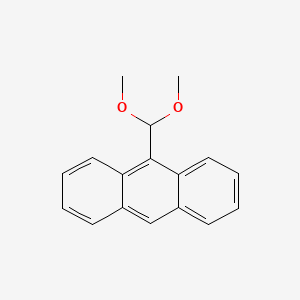
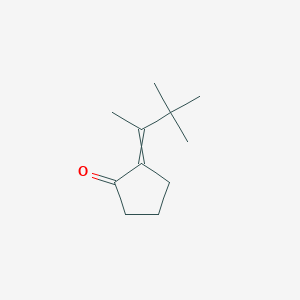
![Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro-](/img/structure/B14328141.png)
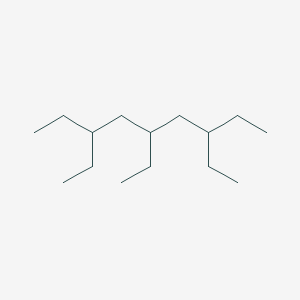
![3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione](/img/structure/B14328148.png)
![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)
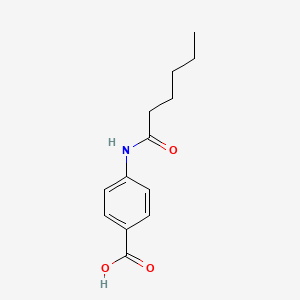
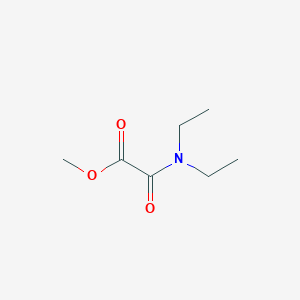
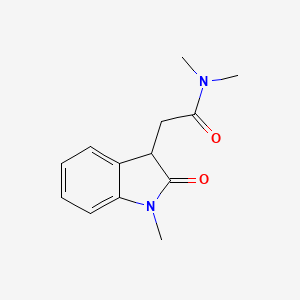
![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
